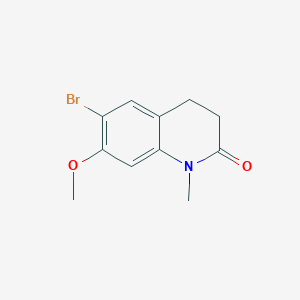
5-Chlorothiazole-4-carboxamide
Descripción general
Descripción
5-Chlorothiazole-4-carboxamide is a chemical compound with the molecular formula C4H3ClN2OS and a molecular weight of 162.6 . It is used for research and development purposes .
Synthesis Analysis
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines . Another study aimed to design and synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives and evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .Molecular Structure Analysis
The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C4H3ClN2OS and a molecular weight of 162.6 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
- A study by Athmani and Iddon (1992) described the preparation of Thieno[2,3-d]thiazoles, involving 4-chlorothiazole-5-carbonitriles, leading to new heterocyclic systems potentially useful in pharmaceutical chemistry (Athmani & Iddon, 1992).
- Wang et al. (2014) reported an environmentally friendly and industrially viable method for synthesizing 5-Aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines (Wang et al., 2014).
Anticancer Research
- Stevens et al. (1984) explored the antitumor properties of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with a structure related to 5-Chlorothiazole-4-carboxamide. This compound showed curative activity against various forms of leukemia (Stevens et al., 1984).
- Cai et al. (2016) synthesized novel thiazole-5-carboxamide derivatives and evaluated their anticancer activity, finding some compounds with significant efficacy against certain cancer cell lines (Cai et al., 2016).
Antimicrobial and Antiviral Activity
- Zítko et al. (2013) investigated the antimycobacterial activity of 5-Chloro-N-phenylpyrazine-2-carboxamides, finding significant activity against Mycobacterium tuberculosis and other strains (Zítko et al., 2013).
- Srivastava et al. (1977) synthesized thiazole C-nucleosides and evaluated their antiviral activity, indicating the potential of thiazole derivatives in antiviral therapies (Srivastava et al., 1977).
Biochemistry and Molecular Studies
- The synthesis of thiazole-4-carboxamide adenine dinucleotide (TAD) by Gebeyehu et al. (1983) contributed to understanding the biochemical pathways in oncology and the role of such compounds in inhibiting specific enzymes (Gebeyehu et al., 1983).
- El-bayouki and Basyouni (1988) explored the synthesis of new thiazolo[5,4-d]pyrimidines with potential molluscicidal properties, indicating the diverse applications of thiazole derivatives in different fields (El-bayouki & Basyouni, 1988).
Safety and Hazards
Direcciones Futuras
Future research could focus on synthesizing novel series of methoxyphenyl thiazole carboxamide derivatives and evaluating their cyclooxygenase (COX) suppressant and cytotoxic properties . Another potential direction could be the exploration of the antitumor and cytotoxic activity of thiazole derivatives .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer , antibacterial , antimicrobial , anti-inflammatory , and antiviral effects . These activities suggest that 5-Chlorothiazole-4-carboxamide may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, often by binding to an active site and modulating the target’s function . This can result in changes to cellular processes, such as signal transduction, gene expression, or metabolic pathways, ultimately leading to the observed biological effects.
Biochemical Pathways
For instance, 5-Aminoimidazole-4-carboxamide ribotide (AICAR), a compound structurally similar to this compound, is an intermediate in the generation of inosine monophosphate and can stimulate AMP-dependent protein kinase (AMPK) activity . This suggests that this compound might also interact with purine metabolism or AMPK-related pathways.
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
For instance, if it acts on targets involved in cell proliferation, it could potentially exhibit anticancer activity .
Análisis Bioquímico
Biochemical Properties
5-Chlorothiazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The interaction with c-Met kinase suggests that this compound may have potential as an anticancer agent. Additionally, this compound can bind to various proteins, influencing their function and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the c-Met signaling pathway, which is crucial for cell growth and survival. Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of c-Met kinase by binding to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments. The degradation products of this compound may have different biological activities, which should be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is crucial for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to purine biosynthesis . It interacts with enzymes such as aldehyde dehydrogenase 1 family member L1 (ALDH1L1), which influences mitochondrial metabolism by accumulating 5-aminoimidazole-4-carboxamide ribonucleotide . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s biological activity. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it exerts its biological effects. This localization is essential for the compound’s activity, as it allows it to interact with its target biomolecules and modulate cellular processes effectively.
Propiedades
IUPAC Name |
5-chloro-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZEMHGDOEIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


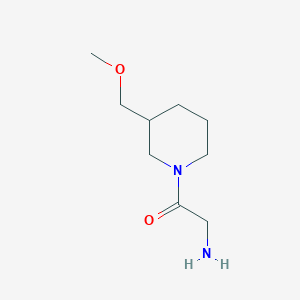
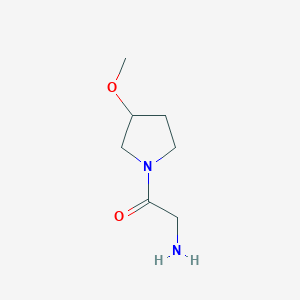
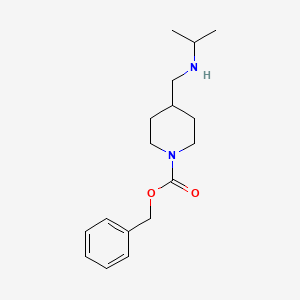

![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)
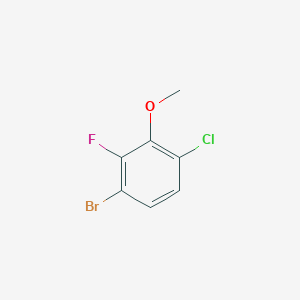
![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)
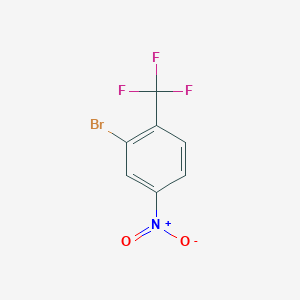
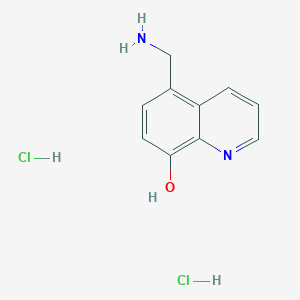


![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)

